molecular formula C15H23BrO2 B14321876 1-Bromo-4-(dibutoxymethyl)benzene CAS No. 103517-17-5

1-Bromo-4-(dibutoxymethyl)benzene

Cat. No.: B14321876
CAS No.: 103517-17-5
M. Wt: 315.25 g/mol
InChI Key: BJQKGKDDRFJECJ-UHFFFAOYSA-N
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Description

1-Bromo-4-(dibutoxymethyl)benzene is a brominated aromatic compound featuring a dibutoxymethyl substituent (-CH(OBu)₂) at the para position relative to the bromine atom. Brominated aromatic compounds are widely utilized as intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to construct complex molecules for pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No.

103517-17-5

Molecular Formula

C15H23BrO2

Molecular Weight

315.25 g/mol

IUPAC Name

1-bromo-4-(dibutoxymethyl)benzene

InChI

InChI=1S/C15H23BrO2/c1-3-5-11-17-15(18-12-6-4-2)13-7-9-14(16)10-8-13/h7-10,15H,3-6,11-12H2,1-2H3

InChI Key

BJQKGKDDRFJECJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C1=CC=C(C=C1)Br)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The bromination typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The subsequent introduction of the dibutoxymethyl group can be achieved through a reaction with dibutoxymethanol under acidic conditions.

Industrial Production Methods: Industrial production of 1-Bromo-4-(dibutoxymethyl)benzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(dibutoxymethyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Major Products:

    Substitution: Formation of phenols, amines, or other substituted benzenes.

    Oxidation: Formation of benzoic acids or quinones.

    Reduction: Formation of hydrocarbons or partially reduced intermediates.

Scientific Research Applications

1-Bromo-4-(dibutoxymethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for understanding biochemical pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(dibutoxymethyl)benzene involves its interaction with various molecular targets through electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack . This results in the formation of intermediates that can undergo further reactions, leading to the desired products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 1-bromo-4-(dibutoxymethyl)benzene, emphasizing differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituent Key Properties/Applications References
1-Bromo-4-(dimethoxymethyl)benzene C₉H₁₁BrO₂ 231.09 Dimethoxymethyl (-CH(OMe)₂) Smaller alkoxy groups reduce steric hindrance; used as a protected benzaldehyde derivative in nucleophilic substitutions.
1-Bromo-4-(methoxymethyl)benzene C₈H₉BrO 201.06 Methoxymethyl (-CH₂OMe) Higher reactivity due to less steric shielding; employed in polymer and pharmaceutical intermediate synthesis.
1-Bromo-4-(difluoromethoxy)benzene C₇H₅BrF₂O 223.02 Difluoromethoxy (-OCF₂H) Electron-withdrawing substituent enhances electrophilicity at the bromine site; used in fluorinated drug candidates.
1-Bromo-4-(2,2,2-trifluoroethyl)benzene C₈H₆BrF₃ 239.04 Trifluoroethyl (-CH₂CF₃) Strong electron-withdrawing effect stabilizes transition states in cross-couplings; potential applications in agrochemicals.
1-Bromo-4-(trans-4-n-pentylcyclohexyl)benzene C₁₇H₂₅Br 309.28 trans-4-n-Pentylcyclohexyl Bulky cyclohexyl group enhances liquid crystalline behavior; used in display technologies.
1-Bromo-4-(dimethoxyphosphorylmethyl)benzene C₁₀H₁₄BrO₃P 305.10 Dimethoxyphosphorylmethyl Phosphonate group enables metal coordination; utilized in catalytic systems or as a ligand in asymmetric synthesis.

Key Comparative Insights:

  • In contrast, electron-withdrawing groups (e.g., trifluoroethyl in ) enhance electrophilicity, accelerating cross-coupling reactions. Steric bulk from dibutoxymethyl or cyclohexyl groups () may hinder reaction kinetics but improve regioselectivity in multi-step syntheses.
  • Physical Properties :

    • Longer alkoxy chains (e.g., dibutoxymethyl vs. dimethoxymethyl) increase molecular weight and lipophilicity, improving solubility in organic solvents like toluene or dichloromethane.
    • Fluorinated derivatives () exhibit higher polarity and thermal stability, making them suitable for high-temperature applications.
  • Applications :

    • Pharmaceuticals : Difluoromethoxy and trifluoroethyl variants are prevalent in drug discovery due to enhanced metabolic stability .
    • Materials Science : Cyclohexyl-substituted analogs serve as liquid crystal precursors , while phosphorylated derivatives act as ligands in catalysis .

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